(4-(1-Morpholinoethyl)phenyl)boronic acid
Overview
Description
The compound “(4-(1-Morpholinoethyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and one carbon-containing group . They are commonly used in organic synthesis and are generally stable and easy to handle .
Molecular Structure Analysis
The molecular formula of “(4-(1-Morpholinoethyl)phenyl)boronic acid” is C12H18BNO3 . The compound contains a boron atom bonded to two hydroxyl groups and a phenyl group that is further substituted with a morpholinoethyl group .Chemical Reactions Analysis
Boronic acids are known to participate in various types of chemical reactions. They can act as Lewis acids, forming adducts with Lewis bases. They are also involved in metal-catalyzed cross-coupling reactions . Specific reactions involving “(4-(1-Morpholinoethyl)phenyl)boronic acid” are not provided in the search results.Scientific Research Applications
Boronic acids are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .
In addition, boronic acid-based dynamic click chemistry has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . This includes the exploration of novel chemistries using boron to fuel emergent sciences . The mechanism of reversible kinetics and its applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry are highlighted .
Safety And Hazards
Boronic acids, including “(4-(1-Morpholinoethyl)phenyl)boronic acid”, can pose health risks. They may cause skin and eye irritation, and may be harmful if inhaled or swallowed . Proper safety measures should be taken when handling these compounds, including the use of personal protective equipment and adequate ventilation .
properties
IUPAC Name |
[4-(1-morpholin-4-ylethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-10(14-6-8-17-9-7-14)11-2-4-12(5-3-11)13(15)16/h2-5,10,15-16H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTTWASDXFJMSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)N2CCOCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-Morpholinoethyl)phenyl)boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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